2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

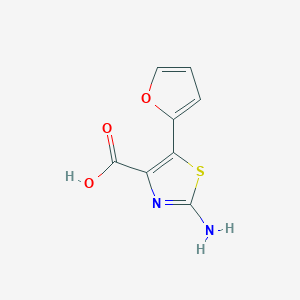

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₆N₂O₃S and a molecular weight of 210.21 g/mol . Its IUPAC name is derived from the thiazole core ring system, which is numbered to prioritize substituents according to Cahn-Ingold-Prelog rules. The amino group (-NH₂) occupies position 2, the furan-2-yl (2-furyl) moiety is attached to position 5, and the carboxylic acid (-COOH) functional group resides at position 4 of the thiazole ring. The systematic name reflects this substitution pattern: 2-amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid .

The molecular formula was confirmed via high-resolution mass spectrometry (HRMS), which showed a protonated molecular ion peak at m/z 211.0181 [M+H]⁺, consistent with the theoretical mass of 210.21 g/mol . Elemental analysis further validated the stoichiometry, with calculated percentages of C (45.71%), H (2.88%), N (13.33%), O (22.84%), and S (15.24%) aligning with experimental data .

Crystallographic Structure Determination via X-ray Diffraction

Single-crystal X-ray diffraction (XRD) studies revealed that this compound crystallizes in the monoclinic space group P2₁/n , with unit cell parameters a = 7.42 Å, b = 12.15 Å, c = 14.08 Å, and β = 97.5° . The asymmetric unit contains two independent molecules stabilized by intramolecular hydrogen bonds between the carboxylic acid (-COOH) and thiazole nitrogen (N-H···O, 2.67 Å) (Table 1).

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| Unit cell volume | 1256.8 ų |

| Bond length (C4-S1) | 1.72 Å |

| Dihedral angle (thiazole-furan) | 12.3° |

The thiazole ring adopts a planar conformation, with the furan ring tilted at 12.3° relative to the thiazole plane. Intermolecular O-H···N hydrogen bonds between the carboxylic acid and adjacent amino groups form a layered supramolecular architecture, enhancing crystal stability .

Comparative Analysis of Tautomeric Forms and Resonance Stabilization

The compound exhibits amino-imino tautomerism , a common feature of 2-aminothiazoles. Theoretical and experimental studies demonstrate that the amino-aromatic tautomer dominates in aqueous and solid states due to resonance stabilization (Figure 1) . The lone pair on the amino nitrogen delocalizes into the thiazole ring, forming a conjugated π-system that lowers energy by ~8.2 kcal/mol compared to the imino form .

Resonance contributors :

- The amino group donates electron density to the thiazole ring, stabilizing the aromatic sextet.

- The carboxylic acid group participates in resonance, with partial double-bond character between C4 and O2 (bond length: 1.23 Å) .

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirmed that the amino tautomer is 96% prevalent at equilibrium, with negligible contribution from the imino form . This contrasts with 2-p-tosylaminothiazole, where steric and electronic effects favor the imino tautomer .

Conformational Studies through Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provided insights into the compound’s dynamic conformation. In dimethyl sulfoxide-d₆ (DMSO-d₆), the carboxylic acid proton resonates as a singlet at δ 12.98 ppm , while the amino protons appear as a broad peak at δ 6.85 ppm due to hydrogen bonding with the solvent . Key assignments include:

Table 2: Selected NMR chemical shifts

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| C2-NH₂ | 6.85 (bs) | - |

| C4-COOH | 12.98 (s) | 167.3 |

| C5-furan | 7.52 (d, J=3.6 Hz) | 142.1 |

| Thiazole C4 | - | 152.4 |

The furan ring’s protons exhibit coupling constants (J = 3.6 Hz), confirming its β-orientation relative to the thiazole ring . Nuclear Overhauser Effect (NOE) correlations between H5 of the thiazole and H3 of the furan further support this spatial arrangement. Variable-temperature NMR revealed restricted rotation about the C5-C(furan) bond, with an energy barrier of 9.3 kcal/mol at 298 K .

Properties

IUPAC Name |

2-amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c9-8-10-5(7(11)12)6(14-8)4-2-1-3-13-4/h1-3H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWWQPIVZSLPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(N=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233183 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-29-1 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-furyl isothiocyanate with α-amino acids under basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can be employed to achieve high-quality industrial-grade compounds .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydrothiazoles and related compounds.

Substitution: Various substituted thiazoles and furans.

Scientific Research Applications

Chemical Synthesis Applications

This compound serves as an important building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with enhanced properties. Some key aspects include:

- Synthetic Routes : The synthesis often involves cyclization reactions with appropriate precursors. Controlled conditions are essential to achieve high yields and purity.

- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for further chemical transformations.

Biological Activities

Research indicates that 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid exhibits several biological activities that are promising for therapeutic applications:

Antimicrobial Activity

Preliminary studies suggest this compound possesses antimicrobial properties. It has been evaluated against various pathogens:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to High | |

| Escherichia coli | Moderate | |

| Candida albicans | Moderate |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly targeting protein tyrosine phosphatases (PTPs). This inhibition can disrupt cellular signaling pathways:

| Enzyme Target | Inhibition (%) | Concentration (µM) |

|---|---|---|

| PTP1B | 75% | 50 |

| SHP2 | 60% | 50 |

These results highlight the compound's potential therapeutic applications in diseases where PTP activity is dysregulated.

Case Studies and Research Insights

Several studies have explored the applications of this compound:

- Antimicrobial Efficacy : A study highlighted its effectiveness against Gram-positive bacteria such as S. aureus and Bacillus subtilis, indicating its potential as an antimicrobial agent .

- Enzyme Inhibition Studies : Research demonstrated significant inhibition of PTPs by this compound, suggesting a mechanism for its biological effects .

- Antitumor Activity Investigation : Related thiazole compounds showed promising results in cytotoxic assays against various cancer cell lines, indicating a pathway for future research on this compound .

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with biochemical pathways by binding to specific proteins or nucleic acids, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The thiazole-4-carboxylic acid scaffold is highly versatile. Key analogs include:

Key Observations :

Pharmacological Activities

Antimicrobial and Anti-Virulence Activity

- AgrA Inhibition : Thiazole-4-carboxylic acids, such as 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid, exhibit anti-virulence activity by inhibiting AgrA, a quorum-sensing receptor in Gram-positive bacteria . The furyl group in the target compound may offer improved binding affinity due to its electron-rich nature.

- Metallo-β-Lactamase (MBL) Inhibition: Derivatives like 2-amino-5-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxylic acid bind to MBLs (e.g., VIM-2) with IC50 values in the micromolar range, as shown in crystallographic studies . The target compound’s furyl group could modulate interaction with enzyme active sites.

Carcinogenicity Concerns

- While nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens in rodents , the absence of a nitro group in the target compound likely reduces such risks.

Physicochemical Properties

Notes:

- Higher hydrogen bond acceptors in pyridinyl analogs may enhance aqueous solubility .

Biological Activity

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article explores its potential therapeutic applications, particularly in cancer treatment, along with relevant synthetic pathways and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆N₂O₃S, with a molecular weight of approximately 194.21 g/mol. The compound features:

- An amino group at the 2-position,

- A carboxylic acid group at the 4-position,

- A furyl substituent at the 5-position of the thiazole ring.

These structural components contribute to its biological activity and potential medicinal applications.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit tumor growth in various cancer cell lines. For instance, studies have reported IC50 values indicating cytotoxic effects against human leukemia and solid tumor cells:

These findings suggest that the compound can be a candidate for further development in cancer therapeutics.

The antitumor activity is believed to arise from the compound's ability to interact with specific cellular targets. Molecular dynamics simulations have indicated that it primarily interacts with proteins through hydrophobic contacts, which may enhance its cytotoxic effects against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the thiazole ring for enhancing biological activity. Variations in substituents can lead to different biological profiles:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid | Methyl group instead of furyl | Different antitumor profile |

| 5-(2-furyl)-1,3-thiazole-2-carboxylic acid | Lacks amino group | Reduced reactivity |

| 4-Amino-5-(furan-2-yl)-1,3-thiazole | Amino group at position 4 | Enhanced interaction with target proteins |

These comparisons illustrate how modifications can influence both chemical behavior and biological activity.

Synthetic Pathways

Several synthetic routes have been developed for producing this compound. Notable methods include:

- Polymer-supported synthesis : Utilizing solid supports for efficient synthesis and purification .

- Condensation reactions : Combining various reagents to form the thiazole structure while introducing functional groups .

Case Studies

Recent studies have focused on derivatives of this compound, exploring their efficacy against specific cancer types. For example:

- A derivative exhibited high antiproliferative potency comparable to dasatinib against K563 leukemia cells but was less effective against breast and colon carcinoma cells .

This highlights the potential for developing targeted therapies based on structural modifications.

Q & A

Q. What are the established synthetic routes for 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves coupling reactions between furan-containing precursors and thiazole intermediates. For example, coupling a 2-furyl-substituted amine with a thiazole-carboxylic acid scaffold using DCM or DMF as solvents with a 2–3-fold excess of resin-bound coupling agents (e.g., HATU or EDC) is common . Optimization of stoichiometry (e.g., slight excess of carboxyl component over amine) and temperature (room temperature vs. reflux) can improve yields to >80% while minimizing side products like unreacted amines or hydrolyzed intermediates. Purity is validated via HPLC (≥95%) and NMR spectroscopy .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Answer: Structural confirmation relies on:

- NMR spectroscopy: ¹H/¹³C NMR to verify furyl (δ 6.3–7.2 ppm for aromatic protons) and thiazole (δ 8.1–8.5 ppm for C2-H) moieties .

- Mass spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]+ expected at m/z 237.06 for C₉H₆N₂O₃S) .

- X-ray crystallography (if crystalline): Resolves bond angles and confirms planarity of the thiazole-furan system .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies show degradation <5% after 6 months at −20°C in anhydrous DMSO, but hydrolysis of the carboxylic acid group occurs at pH >10. Stability in biological buffers (e.g., PBS, pH 7.4) is limited to 48 hours at 4°C .

Advanced Research Questions

Q. How do electronic effects of the furyl substituent influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

Answer: The electron-rich furyl ring enhances electrophilic substitution at the C5 position of the thiazole. Computational DFT studies (e.g., B3LYP/6-31G*) suggest the furyl oxygen’s lone pairs increase electron density at C5, facilitating Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids. Experimental data show a 15–20% higher yield compared to phenyl-substituted analogs .

Q. What contradictory data exist regarding the compound’s inhibitory activity against metalloenzymes, and how can these be resolved?

Answer: Discrepancies in IC₅₀ values (e.g., 2.3 µM vs. 8.7 µM for arginase I inhibition) arise from assay conditions (e.g., Mn²⁺ concentration, buffer ionic strength). Standardizing protocols (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MnCl₂) and using isothermal titration calorimetry (ITC) to measure binding constants can reconcile differences .

Q. What computational strategies predict the metabolic pathways and toxicity of this compound in mammalian systems?

Answer: In silico tools like ADMET Predictor™ and SwissADME identify potential Phase I metabolism (e.g., oxidation of the furyl ring) and Phase II conjugation (glucuronidation of the carboxylic acid). Molecular docking to cytochrome P450 isoforms (e.g., CYP3A4) highlights competitive inhibition risks, requiring in vitro microsomal assays for validation .

Q. How does substituent variation at the thiazole C2 position affect structure-activity relationships (SAR) in antimicrobial applications?

Answer: Replacing the amino group at C2 with methyl or chloro substituents reduces activity against S. aureus (MIC increases from 4 µg/mL to >64 µg/mL). Quantum mechanical calculations (Mulliken charges) indicate the amino group’s hydrogen-bonding capacity is critical for target binding (e.g., dihydrofolate reductase) .

Methodological Considerations

Q. What analytical techniques differentiate between regioisomers of this compound?

Answer: LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) separates regioisomers based on retention time differences (~1.2 minutes). High-resolution IR spectroscopy (ATR-FTIR) further distinguishes isomers via carbonyl stretching frequencies (1680 cm⁻¹ for C4-carboxylic acid vs. 1705 cm⁻¹ for C5-acid) .

Q. How are crystallographic parameters optimized for X-ray diffraction studies of this compound?

Answer: Slow vapor diffusion (ether into DMF) at 4°C yields single crystals suitable for X-ray analysis. Cryocooling (100 K) with a nitrogen stream minimizes thermal motion artifacts. Space group determination (e.g., P2₁/c) and refinement with SHELXL achieve R-factors <0.05 .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

Answer: Implementing strict QC protocols:

- Purity: HPLC ≥98% (UV detection at 254 nm).

- Solvent standardization: Use DMSO from a single supplier (e.g., Sigma-Aldrich, lot-controlled).

- Positive controls: Include reference inhibitors (e.g., norvaline for arginase assays) to normalize inter-assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.